Mozenavir

Description

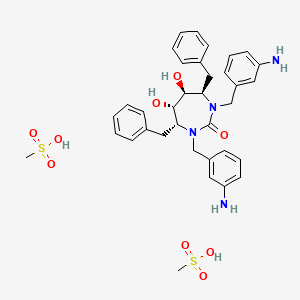

Structure

3D Structure

Properties

CAS No. |

177932-89-7 |

|---|---|

Molecular Formula |

C33H36N4O3 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |

InChI |

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1 |

InChI Key |

KYRSNWPSSXSNEP-ZRTHHSRSSA-N |

Isomeric SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DMP 450 DMP-450 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mozenavir (DMP-450), a potent, orally active, and highly selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document details the quantitative inhibitory activity of Mozenavir, the experimental protocols for its evaluation, and a visualization of its interaction with the HIV-1 protease enzyme.

Core Mechanism of Action

Mozenavir is a nonpeptidic cyclic urea inhibitor designed to target the active site of the HIV-1 protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. Inhibition of this protease by Mozenavir results in the production of immature, non-infectious viral particles, thereby blocking viral replication and maturation.[1]

The design of Mozenavir was based on mechanistic and structure-based methods. A key feature of this class of inhibitors is the cyclic urea carbonyl oxygen, which is designed to mimic the hydrogen-bonding features of a key structural water molecule within the active site of the HIV-1 protease. X-ray crystallographic studies have confirmed the success of this design in displacing and mimicking this structural water molecule.

Quantitative Inhibitory Activity

Mozenavir demonstrates potent inhibitory activity against both wild-type and mutant strains of HIV-1 protease. The following tables summarize the key quantitative data regarding its efficacy.

| Parameter | Value | Virus/Enzyme Strain | Reference |

| Ki | 0.3 nM | Wild-type HIV-1 Protease | [1] |

| Ki | 0.4 nM | Wild-type HIV-1 Protease | |

| Ki | 1000-fold increase from WT | V82F/I84V mutant HIV-1 Protease | |

| IC90 | 8.7 nM | Not Specified | [2] |

| Mutant HIV-1 Protease | Ki (nM) | Fold Increase in Ki vs. Wild-Type |

| Wild-Type | 0.4 | 1 |

| I84V | 10 | 25 |

| V82F | 0.2 | 0.5 |

| V82F/I84V | 400 | 1000 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Mozenavir's activity.

HIV-1 Protease Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of Mozenavir against purified HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

Chromogenic or fluorogenic peptide substrate (e.g., based on the p17/p24 cleavage site)

-

Mozenavir (DMP-450)

-

Assay Buffer: 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO.

-

96-well microtiter plates

-

Spectrophotometer or fluorometer

Procedure:

-

A stock solution of Mozenavir is prepared in DMSO and serially diluted to obtain a range of inhibitor concentrations.

-

The HIV-1 protease is diluted in assay buffer to the desired final concentration.

-

In a 96-well plate, the diluted enzyme is pre-incubated with varying concentrations of Mozenavir for 15 minutes at room temperature.

-

The reaction is initiated by the addition of the peptide substrate.

-

The rate of substrate cleavage is monitored by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

-

The initial reaction velocities are plotted against the inhibitor concentration.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the IC50 is determined.

Antiviral Activity Assay in Cell Culture

Objective: To determine the concentration of Mozenavir required to inhibit HIV-1 replication in a cell-based assay (EC50).

Materials:

-

MT-4 cells (a human T-cell line)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Mozenavir (DMP-450)

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a tetrazolium-based dye such as XTT for cell viability)

Procedure:

-

MT-4 cells are seeded in a 96-well plate at a predetermined density.

-

Serial dilutions of Mozenavir are added to the wells.

-

The cells are then infected with a standard inoculum of HIV-1.

-

The plates are incubated at 37°C in a humidified 5% CO2 incubator for 4-5 days.

-

After the incubation period, the extent of viral replication is quantified. This can be done by:

-

p24 Antigen ELISA: Measuring the amount of viral p24 antigen in the cell culture supernatant.

-

XTT Assay: Measuring the viability of the cells. HIV-1 infection is cytopathic to MT-4 cells, so a reduction in cell death corresponds to antiviral activity.

-

-

The percentage of inhibition of viral replication is calculated for each drug concentration relative to the virus control (no drug).

-

The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Molecular Interactions

The interaction of Mozenavir with the HIV-1 protease active site is a direct binding event that physically blocks the substrate from accessing the catalytic aspartate residues. There is no upstream or downstream signaling pathway in the traditional sense. The mechanism is a direct competitive inhibition of the enzyme's function.

Experimental Workflow for Antiviral Activity Determination

Caption: Workflow for determining the EC50 of Mozenavir in MT-4 cells.

Mozenavir Binding to HIV-1 Protease Active Site

Caption: Mozenavir competitively inhibits HIV-1 protease by binding to the active site.

Resistance Profile

Resistance to Mozenavir in HIV-1 requires the accumulation of multiple mutations within the protease gene. Variants with single amino acid substitutions in the protease generally remain susceptible to inhibition by Mozenavir. However, specific double mutations, such as V82F and I84V, can lead to a significant (approximately 1000-fold) decrease in the binding affinity of Mozenavir.

Conclusion

Mozenavir is a potent and selective inhibitor of HIV-1 protease that acts by blocking the processing of viral polyproteins, a critical step in the viral maturation process. Its high affinity for the enzyme's active site and its efficacy against certain mutant strains underscore the utility of structure-based drug design in the development of antiretroviral therapeutics. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other HIV-1 protease inhibitors.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mozenavir (DMP-450) is a potent, orally active inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] While its clinical development for HIV/AIDS was discontinued, recent in silico studies have repurposed Mozenavir to explore its potential inhibitory activity against other viral proteases, notably those of SARS-CoV-2. This guide provides a comprehensive overview of the computational methodologies used to model the interaction between Mozenavir and viral proteases. It details the experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data on binding affinities, and outlines the workflow for in silico analysis, from initial protein and ligand preparation to the interpretation of results. This document is intended to serve as a technical resource for researchers engaged in the computational evaluation of protease inhibitors.

Introduction to Mozenavir and Protease Inhibition

Mozenavir is a cyclic urea-based compound designed to mimic the transition state of the natural substrate of HIV-1 protease.[1] By binding to the active site of the enzyme, Mozenavir blocks the cleavage of viral polyproteins, thereby inhibiting the maturation of new, infectious virions.[1] The high affinity of Mozenavir for its target is a key characteristic that has driven its investigation as a potential inhibitor for other viral proteases.[3]

Recent computational studies have explored the interaction of Mozenavir with several key proteins of the SARS-CoV-2 virus, including the main protease (Mpro) and furin.[3] These in silico analyses have demonstrated a strong binding affinity of Mozenavir for these targets, suggesting its potential as a broad-spectrum antiviral agent.[3]

Data Presentation: Binding Affinities of Mozenavir

The binding affinity of a ligand to its protein target is a critical parameter in drug discovery, often expressed in terms of binding energy (kcal/mol). Lower binding energy values indicate a more stable protein-ligand complex and, consequently, a higher binding affinity. The following tables summarize the in silico-derived binding energies of Mozenavir with various viral proteases.

Table 1: Mozenavir Binding Energies with SARS-CoV-2 Proteases

| Target Protease | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |

| Furin | 5JXH | -12.04 | Decanoyl-RVKR-chloromethylketone | -6.89 |

| Main Protease (Mpro) | 6Y2E | -8.79 | Indinavir | -7.11 |

| TMPRSS2 | 7MEQ | -7.08 | Camostat | -5.9 |

Data sourced from in silico molecular docking studies.[3]

Table 2: Mozenavir Binding Affinity for HIV-1 Protease

| Target Protease | PDB ID | Ki (nM) |

| HIV-1 Protease | 1DMP | 0.3 |

Ki (inhibition constant) is a measure of the inhibitor's potency.[1]

Experimental Protocols: In Silico Methodologies

This section provides detailed methodologies for the key in silico experiments used to model the Mozenavir-protease interaction.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. The following protocol outlines the steps for performing molecular docking using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protease from the Protein Data Bank (PDB). For the Mozenavir-HIV-1 protease complex, the PDB ID is 1DMP.[4]

-

Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning partial charges using tools like AutoDockTools (ADT).

-

Obtain the 3D structure of Mozenavir from a chemical database like PubChem or extract it from the co-crystallized structure (1DMP). Prepare the ligand by detecting the rotatable bonds and assigning Gasteiger charges in ADT.

-

Save both the prepared protein and ligand in the PDBQT file format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of the protease. The center and dimensions of the grid box are crucial for guiding the docking simulation to the region of interest.

-

-

Docking Simulation:

-

Use the AutoDock Vina software to perform the docking. The command-line execution typically involves specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file.

-

vina --receptor protein.pdbqt --ligand mozenavir.pdbqt --center_x

--center_y --center_z --size_x --size_y --size_z --out results.pdbqt

-

-

Analysis of Results:

-

Analyze the output file to identify the binding poses with the lowest binding energies.

-

Visualize the protein-ligand interactions using molecular visualization software like PyMOL or Chimera to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for studying the physical movements of atoms and molecules over time. It provides insights into the stability and dynamics of the protein-ligand complex. The following protocol outlines the general steps for performing an MD simulation using GROMACS.

Protocol: Molecular Dynamics Simulation with GROMACS

-

System Preparation:

-

Prepare the protein-ligand complex topology and coordinate files. This involves generating a force field-specific topology for the protein and parameterizing the ligand.

-

Place the complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of the system's dynamics.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Analyze the protein-ligand interactions over the course of the simulation to understand their stability and dynamics.

-

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico modeling process.

Caption: In Silico Drug Discovery Workflow for Protease Inhibitors.

Caption: Detailed Workflow for Molecular Docking.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mozenavir (DMP-450), a potent, second-generation HIV-1 protease inhibitor. Developed as a cyclic urea-based compound, Mozenavir was engineered for high selectivity and oral bioavailability. Its primary mechanism of action involves the targeted inhibition of HIV-1 protease, an enzyme critical for the viral life cycle. By blocking this protease, Mozenavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, thereby halting the maturation of new, infectious virions.[1][2][3] Although promising in early studies, Mozenavir's clinical development was discontinued after Phase II trials.[4][5] This document details the molecular interactions, quantitative efficacy, and the experimental methodologies used to characterize Mozenavir's function.

Mechanism of Action: Inhibition of HIV-1 Protease

HIV-1 protease is an aspartic protease that functions as a homodimer. It is essential for the post-translational processing of the viral Gag and Gag-Pol polyproteins.[6][7] This cleavage process releases mature structural proteins and enzymes, such as reverse transcriptase and integrase, which are necessary for the formation of a fully functional and infectious virus particle.

Mozenavir acts as a competitive inhibitor, binding with high affinity to the active site of the HIV-1 protease.[4] Its structure, featuring a cyclic urea scaffold, was designed to mimic the transition state of the natural peptide substrates of the protease.[7] A key feature of this class of inhibitors is the displacement of a structurally important water molecule within the active site, contributing to its high binding affinity and selectivity.[1] By occupying the active site, Mozenavir physically obstructs the access of the viral polyproteins, preventing their cleavage and subsequent maturation.

Quantitative Data

The efficacy of Mozenavir has been quantified through various in vitro assays, determining its inhibitory constants and antiviral activity in cell culture. Pharmacokinetic studies in humans have also provided data on its oral bioavailability and plasma concentrations.

Table 1: In Vitro Efficacy of Mozenavir

| Parameter | Value | Description |

| Ki | 0.3 nM | Inhibition constant against purified HIV-1 protease, indicating high binding affinity.[1][2] |

| IC90 | 0.07 - 0.14 µM | Concentration required to inhibit 90% of HIV replication in MT-4 cells. |

Table 2: Human Pharmacokinetic Profile of Mozenavir (Single 10 mg/kg Dose)

| Parameter | Value | Description |

| Cmax | 1.8 µM | Maximum plasma concentration achieved after oral administration. |

| Plasma Concentration | >0.1 µM for 8h | Plasma levels remained above the IC90 for an extended period. |

Experimental Protocols

The characterization of Mozenavir involved a series of standardized in vitro experiments. Below are detailed methodologies for the key assays cited.

HIV-1 Protease Enzymatic Assay

This assay quantifies the inhibitory effect of Mozenavir on the enzymatic activity of purified HIV-1 protease.

-

Objective: To determine the inhibition constant (Ki) of Mozenavir.

-

Principle: A fluorogenic peptide substrate, which mimics a natural cleavage site in the Gag polyprotein, is used.[1] Cleavage of this substrate by HIV-1 protease results in an increase in fluorescence. The presence of an inhibitor like Mozenavir reduces the rate of cleavage, leading to a decrease in the fluorescence signal.

-

Protocol:

-

Recombinant HIV-1 protease is pre-incubated with varying concentrations of Mozenavir in a suitable buffer (e.g., 0.25 M potassium phosphate, pH 5.6).[8]

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The reaction is monitored in real-time by measuring the increase in fluorescence at an excitation/emission wavelength pair of 330/450 nm in a microplate reader.[1][7]

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The Ki value is determined by analyzing the inhibition data using the Michaelis-Menten equation and appropriate models for competitive inhibition.

-

Cell-Based Antiviral Activity Assay

This assay measures the ability of Mozenavir to inhibit HIV replication in a human T-cell line.

-

Objective: To determine the 90% inhibitory concentration (IC90) of Mozenavir in a cellular context.

-

Principle: The MT-4 T-cell line, which is highly susceptible to HIV-1 infection, is used.[3][5][9] Viral replication in these cells leads to a cytopathic effect (CPE), resulting in cell death. The antiviral activity of Mozenavir is quantified by its ability to protect the cells from this CPE.

-

Protocol:

-

MT-4 cells are seeded in 96-well microtiter plates.

-

The cells are infected with a standard laboratory strain of HIV-1.

-

Immediately after infection, serial dilutions of Mozenavir are added to the wells.

-

Control wells include infected/untreated cells and uninfected/untreated cells.

-

The plates are incubated for 5 days at 37°C.

-

Cell viability is assessed using the MTT colorimetric method. MTT is a yellow tetrazolium salt that is reduced to purple formazan by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to the uninfected control.

-

The IC90 value is determined by plotting the percentage of protection against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Human Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion of Mozenavir in human subjects.

-

Objective: To determine the pharmacokinetic profile of Mozenavir after oral administration.

-

Principle: Healthy human volunteers are administered a single oral dose of Mozenavir. Blood samples are collected at various time points to measure the concentration of the drug in the plasma.

-

Protocol:

-

Following an overnight fast, subjects receive a single oral dose of Mozenavir (e.g., 10 mg/kg).

-

Blood samples are drawn at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of Mozenavir in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method.[10]

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated from the plasma concentration-time data.[11][12][13]

-

Conclusion

Mozenavir is a highly potent and selective inhibitor of HIV-1 protease, effectively blocking the cleavage of viral polyproteins essential for virion maturation. Its design as a cyclic urea derivative conferred excellent oral bioavailability, a significant advancement for its class. While it did not proceed to market, the study of Mozenavir provides a valuable case study in structure-based drug design for antiviral therapeutics. The methodologies outlined in this guide represent the standard for characterizing such inhibitors, from enzymatic and cellular assays to human pharmacokinetic studies.

References

- 1. abcam.cn [abcam.cn]

- 2. Crystallization and preliminary neutron diffraction studies of HIV-1 protease cocrystallized with inhibitor KNI-272 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic monitoring of HIV-1 protease inhibitors in the antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HIV Protease Inhibitor Pharmacokinetics - Proteopedia, life in 3D [proteopedia.org]

- 12. Pharmacokinetic Parameters of HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mozenavir (DMP-450) is a potent, second-generation, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and replication.[1][2][3] Developed through structure-based drug design, its core cyclic urea scaffold represents a significant platform for the development of novel antiviral agents.[4] Despite demonstrating high affinity for the HIV-1 protease active site and favorable oral bioavailability, Mozenavir's clinical development was discontinued.[3] This technical guide provides an in-depth analysis of Mozenavir's biochemical properties, experimental evaluation, and its potential as a foundational structure for future inhibitor design. We will explore its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and potential off-target signaling interactions.

Introduction

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a prime target for antiretroviral therapy. Mozenavir was designed to mimic the transition state of the natural substrate of the HIV-1 protease, binding with high affinity to the enzyme's active site.[1] Its cyclic urea core was a novel approach intended to improve upon the pharmacokinetic properties of earlier peptide-based inhibitors. While it did not proceed to market, the wealth of research surrounding Mozenavir provides a valuable resource for the development of next-generation protease inhibitors.

Mechanism of Action

Mozenavir functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, a C2-symmetric pocket, preventing the binding and subsequent cleavage of the viral polyprotein precursors Gag and Gag-Pol.[1] This inhibition is achieved through a network of hydrogen bonds and van der Waals interactions with the amino acid residues lining the active site. The central hydroxyl groups of Mozenavir are crucial for its interaction with the catalytic aspartate residues (Asp25 and Asp125) in the protease active site. The benzyl side chains of the molecule occupy the S1 and S1' hydrophobic pockets of the enzyme, mimicking the natural phenylalanine or tyrosine substrates.

Quantitative Inhibitory Data

The potency of Mozenavir has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for Mozenavir and its analogs.

| Parameter | Value | Description | Source |

| Ki | 0.3 nM | Inhibition constant against wild-type HIV-1 protease, indicating high binding affinity. | [1] |

| IC90 | Not explicitly stated, but plasma levels in humans after a 10 mg/kg dose exceeded the concentration required to inhibit wild-type and several mutant HIV strains. | 90% inhibitory concentration, a measure of the concentration of the drug required to inhibit 90% of viral replication in cell culture. | [5] |

Experimental Protocols

Synthesis of Mozenavir

While a detailed, step-by-step protocol for the synthesis of Mozenavir is not publicly available, the general synthesis of cyclic urea-based HIV-1 protease inhibitors has been described. The synthesis of Mozenavir, (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one, would likely follow a multi-step pathway involving the formation of the core diazepan-2-one ring system and subsequent functionalization. A plausible synthetic approach based on related compounds is outlined below.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for Mozenavir synthesis.

General Procedure for a Key Step (Cyclization):

A representative procedure for the formation of a cyclic urea core, a key step in the synthesis of Mozenavir analogs, is as follows:

-

Preparation of the Diamine Precursor: A suitable protected chiral diamine is synthesized from a chiral starting material like D-mannitol or an appropriate amino acid derivative.

-

Cyclization Reaction: The protected diamine is reacted with a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: The reaction mixture is quenched with an aqueous solution, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyclic urea core.

HIV-1 Protease Enzymatic Assay

The inhibitory activity of Mozenavir against purified recombinant HIV-1 protease can be determined using a fluorometric or spectrophotometric assay.

Experimental Workflow for HIV-1 Protease Assay:

Caption: Workflow for HIV-1 protease enzymatic assay.

Protocol:

-

Reagent Preparation:

-

Recombinant HIV-1 protease is diluted to the desired concentration in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

-

A fluorogenic peptide substrate, which contains a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher, is prepared in the assay buffer.

-

A serial dilution of Mozenavir is prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.

-

-

Assay Procedure:

-

In a 96-well microplate, the HIV-1 protease solution is pre-incubated with the various concentrations of Mozenavir (or a control vehicle) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

-

The percent inhibition of protease activity is calculated for each Mozenavir concentration relative to the control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the percent inhibition data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

-

Cell-Based HIV-1 Replication Assay

The antiviral activity of Mozenavir in a cellular context can be evaluated by measuring the inhibition of HIV-1 replication in susceptible human T-cell lines or peripheral blood mononuclear cells (PBMCs).

Protocol:

-

Cell Culture and Infection:

-

A susceptible cell line (e.g., MT-4, CEM-SS) or activated PBMCs are seeded in a 96-well plate.

-

Cells are treated with serial dilutions of Mozenavir for a short period before infection.

-

The cells are then infected with a known amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) or a clinical isolate.

-

-

Incubation:

-

The infected cells are incubated for a period of several days (e.g., 4-7 days) to allow for viral replication.

-

-

Quantification of Viral Replication:

-

After the incubation period, the cell culture supernatant is harvested.

-

The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein using a commercial p24 antigen ELISA kit.

-

-

Data Analysis:

-

The percent inhibition of p24 production is calculated for each Mozenavir concentration compared to the untreated infected control.

-

The EC50 value (the concentration of the drug that reduces viral replication by 50%) is determined by plotting the percent inhibition against the drug concentration.

-

Potential Off-Target Signaling Interactions

While specific signaling pathways directly modulated by Mozenavir have not been extensively documented, HIV-1 protease inhibitors as a class have been associated with off-target effects that can lead to metabolic complications.[4] These effects are thought to arise from the inhibition of host cell proteases that have some structural similarity to the HIV-1 protease. One such proposed mechanism involves the interference with cellular lipid metabolism pathways.

Hypothesized Off-Target Signaling Pathway:

Caption: Hypothesized interference of Mozenavir with the SREBP pathway.

This diagram illustrates a potential off-target mechanism where Mozenavir could inhibit host cell proteases like Site-1 Protease (S1P) and Site-2 Protease (S2P). These proteases are involved in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors regulating the expression of genes involved in cholesterol and fatty acid synthesis. Inhibition of these proteases could disrupt lipid homeostasis, potentially contributing to the dyslipidemia observed with some HIV protease inhibitors. It is important to note that this is a generalized pathway for the class of drugs, and the specific interaction of Mozenavir with these host proteases has not been definitively established.

Mozenavir as a Scaffold for New Inhibitors

The rigid cyclic urea core of Mozenavir provides an excellent scaffold for the design of new inhibitors. Its pre-organized conformation reduces the entropic penalty upon binding to the protease active site, contributing to its high affinity. The key areas for modification to develop new inhibitors based on the Mozenavir scaffold include:

-

P1 and P1' Side Chains: The benzyl groups occupying the S1 and S1' pockets can be modified to enhance interactions with the protease, improve the resistance profile, and alter pharmacokinetic properties.

-

P2 and P2' Substituents: While Mozenavir itself does not have extensive P2/P2' substituents, the addition of groups at these positions on the cyclic urea backbone can form additional hydrogen bonds with the protease backbone, a strategy that has proven effective in overcoming drug resistance in other protease inhibitors.

-

Solubilizing Groups: The aminophenyl groups in Mozenavir were introduced to improve its aqueous solubility. Further modifications at these or other positions can be made to optimize the physicochemical properties of new analogs.

The exploration of these modifications, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the development of novel protease inhibitors with improved potency, a higher barrier to resistance, and a more favorable safety profile.

Conclusion

Mozenavir, despite its discontinued clinical development, remains a significant molecule in the history of HIV-1 protease inhibitor research. Its potent inhibitory activity and novel cyclic urea scaffold have provided valuable insights into the principles of structure-based drug design. The data and experimental methodologies associated with Mozenavir offer a solid foundation for researchers and drug development professionals to build upon. By leveraging the lessons learned from Mozenavir, the scientific community can continue to design and develop new and improved antiretroviral agents that can effectively combat the ongoing challenge of HIV/AIDS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]

- 3. Mozenavir - Wikipedia [en.wikipedia.org]

- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, orally active, and highly selective cyclic urea-based inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease.[1][2] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, thus halting the replication of HIV-1.[2][3] Mozenavir binds to the HIV-1 protease with high affinity, exhibiting a Ki of 0.3 nM.[2] Although it showed promise in early studies, Mozenavir did not succeed in human clinical trials.[4] Recent in silico studies have also suggested its potential as a multi-target inhibitor of SARS-CoV-2.[5]

These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of Mozenavir in cell-based assays.

Data Presentation

The following tables summarize the quantitative data for Mozenavir in enzymatic and cell-based HIV-1 replication assays.

Table 1: In Vitro Activity of Mozenavir against HIV-1 Protease

| Parameter | Value |

| Ki (HIV-1 Protease) | 0.3 nM |

Table 2: In Vitro Antiviral Activity and Cytotoxicity of Mozenavir (DMP-450)

| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MT-4 | HIV-1 (Wild-Type) | 10 - 50 | >100 | >2000 - 10000 |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Primary Isolates) | 20 - 100 | >100 | >1000 - 5000 |

Note: The EC50 and CC50 values are approximate ranges based on typical results for potent HIV-1 protease inhibitors in the referenced cell lines. Specific values can vary depending on experimental conditions.

Mandatory Visualizations

Caption: Mechanism of Mozenavir in inhibiting HIV-1 replication.

Caption: General workflow for determining the antiviral activity of Mozenavir.

Experimental Protocols

Protocol for Determining the 50% Effective Concentration (EC50) of Mozenavir against HIV-1 in MT-4 Cells

This protocol outlines a cell-based assay to determine the concentration of Mozenavir that inhibits 50% of viral replication.

Materials:

-

Mozenavir (DMP-450)

-

MT-4 cells

-

HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of Mozenavir in culture medium. The final concentrations should typically range from 0.1 nM to 1 µM. Include a "no drug" control.

-

Assay Plating:

-

Add 50 µL of the diluted Mozenavir to triplicate wells of a 96-well plate.

-

Add 100 µL of the MT-4 cell suspension (1 x 10^4 cells) to each well.

-

Add 50 µL of a pre-titered dilution of the HIV-1 virus stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be low (e.g., 0.01-0.05) to allow for multiple rounds of replication.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Quantification of Viral Replication:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Collect the cell-free supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each Mozenavir concentration relative to the "no drug" control.

-

Plot the percentage of inhibition against the logarithm of the Mozenavir concentration.

-

Determine the EC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

-

Protocol for Determining the 50% Cytotoxic Concentration (CC50) of Mozenavir

This protocol is performed in parallel with the antiviral assay to assess the toxicity of Mozenavir on the host cells.

Materials:

-

Mozenavir (DMP-450)

-

MT-4 cells

-

RPMI 1640 medium (as described above)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

Procedure:

-

Assay Setup: Prepare a 96-well plate with serial dilutions of Mozenavir and MT-4 cells as described in steps 1-3 of the EC50 protocol, but do not add the virus . Include cell-only controls without the compound.

-

Incubation: Incubate the plate under the same conditions as the antiviral assay (37°C, 5% CO2 for 4-5 days).

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each Mozenavir concentration relative to the "no drug" control.

-

Plot the percentage of viability against the logarithm of the Mozenavir concentration.

-

Determine the CC50 value using non-linear regression analysis.

-

Conclusion

Mozenavir is a potent inhibitor of HIV-1 protease and viral replication in cell culture. The provided protocols offer a framework for researchers to evaluate its antiviral efficacy and cytotoxicity. The significant selectivity index highlights its specificity for the viral target over host cell processes. These methods can be adapted for high-throughput screening of other potential antiviral compounds.

References

- 1. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dataset | EC50 Dataset for Selection of HIV-1 for Resistance to Fifth Generation Protease Inhibitors Reveals Two Independent Pathways to High-Level Resistance | ID: pk02cm738 | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. rcsb.org [rcsb.org]

- 5. In silico prediction of mozenavir as a potential drug for SARS-CoV-2 infection via binding multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Mozenavir (DMP-450), a potent, orally bioavailable, cyclic urea-based HIV-1 protease inhibitor, in drug resistance profiling studies.

Introduction to Mozenavir (DMP-450)

Mozenavir is a highly selective inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] It is designed to block the cleavage and processing of viral polyproteins, thereby inhibiting the replication and maturation of HIV-1.[1] With a Ki value of 0.3 nM, Mozenavir demonstrates potent activity against wild-type HIV-1.[1] As with all antiretroviral agents, the emergence of drug-resistant strains is a significant concern. Profiling the resistance patterns of HIV-1 variants against Mozenavir is crucial for understanding its potential clinical efficacy and for the development of next-generation protease inhibitors.

Mechanism of Action and Resistance

Mozenavir, like other HIV protease inhibitors, functions as a competitive inhibitor, binding to the active site of the HIV-1 protease. This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins into functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Consequently, the virus particles produced are immature and non-infectious.

HIV-1 can develop resistance to protease inhibitors through the accumulation of mutations in the protease gene. These mutations can alter the conformation of the active site, reducing the binding affinity of the inhibitor while still allowing the protease to process its natural substrates, albeit often with reduced efficiency. For cyclic urea inhibitors like Mozenavir, multiple mutations within the protease gene are often required to cause a significant reduction in antiviral response.[2] Studies on related cyclic urea inhibitors have shown that mutations such as I84V can confer resistance, with combinations like L10F/I84V potentially leading to even greater resistance.

Data Presentation: Mozenavir Resistance Profile

The following table summarizes the known in vitro activity of Mozenavir (DMP-450) and a related potent cyclic urea amide protease inhibitor, SD146, against wild-type and protease inhibitor-resistant HIV-1 strains. Due to the limited publicly available data specifically for Mozenavir against a wide range of resistant mutants, data for SD146 is included to provide a broader perspective on the potential resistance profile of this class of inhibitors.

| HIV-1 Strain | Relevant Protease Mutations | Mozenavir (DMP-450) IC90 (nM) | SD146 IC90 (nM) | Fold Change in Resistance (vs. Wild-Type) |

| Wild-Type (HIV-1 IIIB) | None | Not explicitly stated, but potent | 5.1 | 1.0 |

| A17 (Saquinavir-resistant) | G48V, L90M | Not available | 5.0 | ~1 |

| RIT-A (Ritonavir-resistant) | L10I, M46I, I54V, L63P, A71V, V82T, I84V | Not available | 5.1 | ~1 |

| IND-A (Indinavir-resistant) | M46I, L63P, V82T, I84V | Not available | 5.1 | ~1 |

| NEL-A (Nelfinavir-resistant) | D30N, L63P | Not available | 5.1 | ~1 |

Experimental Protocols

Phenotypic Drug Susceptibility Assay

This protocol describes a cell-based assay to determine the concentration of Mozenavir required to inhibit HIV-1 replication by 50% (IC50) or 90% (IC90).

Materials:

-

Mozenavir (DMP-450)

-

HIV-1 laboratory strains (e.g., NL4-3) or clinical isolates

-

Target cells permissive to HIV-1 infection (e.g., MT-2, TZM-bl)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well cell culture plates

-

p24 antigen ELISA kit or a luciferase assay system (for TZM-bl cells)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Prepare Drug Dilutions: Prepare a series of 2-fold serial dilutions of Mozenavir in cell culture medium. The concentration range should span from well above to well below the expected IC50.

-

Cell Plating: Seed the target cells into 96-well plates at an appropriate density.

-

Infection: Infect the cells with a standardized amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

-

Drug Addition: Immediately after infection, add the prepared Mozenavir dilutions to the appropriate wells. Include wells with virus and cells but no drug (virus control) and wells with cells only (cell control).

-

Incubation: Incubate the plates for 3-7 days at 37°C in a CO2 incubator. The incubation time will depend on the replication kinetics of the virus and the cell line used.

-

Quantify Viral Replication: After incubation, quantify the extent of viral replication in each well. This can be done by measuring the amount of p24 antigen in the culture supernatant using an ELISA kit or by measuring luciferase activity if using TZM-bl reporter cells.

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the virus control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 and IC90 values.

-

To determine the fold change in resistance for a mutant virus, divide the IC50 of the mutant by the IC50 of a wild-type reference strain.

-

Genotypic Resistance Assay

This protocol outlines the steps to identify mutations in the HIV-1 protease gene that may confer resistance to Mozenavir.

Materials:

-

Plasma from HIV-1 infected individuals or supernatant from cultured virus

-

Viral RNA extraction kit

-

Reverse transcriptase and PCR reagents

-

Primers specific for the HIV-1 protease gene

-

DNA sequencing reagents and access to a DNA sequencer

-

Sequence analysis software

Procedure:

-

Viral RNA Extraction: Extract viral RNA from plasma or cell culture supernatant using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription and PCR (RT-PCR):

-

Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a reverse primer specific for the protease region.

-

Amplify the protease gene from the cDNA using PCR with a high-fidelity DNA polymerase and specific forward and reverse primers.

-

-

PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other contaminants.

-

DNA Sequencing: Sequence the purified PCR product using a DNA sequencer.

-

Sequence Analysis:

-

Assemble and edit the raw sequence data to obtain a consensus sequence for the protease gene.

-

Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2).

-

Identify amino acid substitutions compared to the wild-type sequence.

-

Correlate the identified mutations with known resistance-associated mutations for protease inhibitors using a reputable HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database).

-

Visualizations

Caption: Mozenavir inhibits HIV-1 protease, preventing polyprotein cleavage and viral maturation.

Caption: Workflow for determining Mozenavir's in vitro antiviral potency.

Caption: Development of HIV-1 resistance to Mozenavir through mutation accumulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic urea amides: HIV-1 protease inhibitors with low nanomolar potency against both wild type and protease inhibitor resistant mutants of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent and highly selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] By blocking the protease-mediated cleavage of viral Gag and Gag-Pol polyproteins, Mozenavir effectively prevents the maturation of infectious virions.[1] These application notes provide detailed protocols for testing the antiviral activity of Mozenavir against HIV-1 in various suitable cell lines. The methodologies described herein are designed to yield robust and reproducible data for the evaluation of Mozenavir and other HIV-1 protease inhibitors.

Recommended Cell Lines for Mozenavir Activity Testing

The selection of an appropriate cell line is crucial for the accurate assessment of Mozenavir's antiviral efficacy. The following cell lines are recommended based on their susceptibility to HIV-1 infection and their suitability for quantitative antiviral assays.

| Cell Line | Type | Key Characteristics | Recommended Assays |

| MT-4 | Human T-cell leukemia | High-level expression of CD4, CXCR4, and CCR5; highly susceptible to a wide range of HIV-1 strains; exhibits clear cytopathic effects upon infection. | p24 Antigen ELISA, Cytopathic Effect (CPE) Assay |

| C8166-R5 | Human T-cell leukemia | Engineered to express high levels of CD4 and CCR5; suitable for testing R5-tropic HIV-1 strains. | p24 Antigen ELISA |

| TZM-bl | Genetically engineered HeLa | Adherent epithelial cells expressing CD4, CXCR4, and CCR5; contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter, allowing for sensitive and quantitative measurement of viral entry and gene expression. | Luciferase Reporter Assay, Beta-Galactosidase Assay |

| Peripheral Blood Mononuclear Cells (PBMCs) | Primary cells | Represent a more physiologically relevant model for HIV-1 infection; can be used to test antiviral activity against clinical isolates. | p24 Antigen ELISA |

Quantitative Data Summary

The following table summarizes the expected antiviral activity of HIV-1 protease inhibitors in the recommended cell lines. Researchers should generate dose-response curves to determine the specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for Mozenavir in their experimental setup.

| Cell Line | Antiviral Assay | Parameter | Expected Value for Potent HIV-1 Protease Inhibitors |

| MT-4 | p24 Antigen ELISA | EC50 | Low nM range |

| TZM-bl | Luciferase Reporter Assay | EC50 | Low nM range |

| PBMCs | p24 Antigen ELISA | EC50 | Low nM range |

| All | Cytotoxicity Assay (e.g., MTT, XTT) | CC50 | >10 µM |

Note: Specific EC50 values for Mozenavir should be determined empirically using the protocols provided below.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using p24 Antigen ELISA in MT-4 Cells

This protocol describes the measurement of HIV-1 replication by quantifying the amount of viral p24 capsid protein in the culture supernatant.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., HIV-1 IIIB)

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Mozenavir (DMP-450)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Plate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the exponential growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.

-

Compound Dilution: Prepare a series of 2-fold dilutions of Mozenavir in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 100 nM. Include a "no drug" control.

-

Infection: In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well. Add 50 µL of the diluted Mozenavir to the appropriate wells. Finally, add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01) to all wells except for the uninfected control wells. The final volume in each well will be 150 µL.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[3][4][5] This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition for each Mozenavir concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Antiviral Activity using Luciferase Reporter Assay in TZM-bl Cells

This protocol utilizes the TZM-bl reporter cell line to quantify HIV-1 entry and gene expression.

Materials:

-

TZM-bl cells

-

HIV-1 stock (e.g., Env-pseudotyped virus)

-

Complete DMEM (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Mozenavir (DMP-450)

-

96-well cell culture plates (white, solid-bottom for luminescence reading)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a white, solid-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

-

Compound Dilution: Prepare serial dilutions of Mozenavir in complete DMEM as described in Protocol 1.

-

Infection: Remove the culture medium from the TZM-bl cells. Add 50 µL of the diluted Mozenavir to the appropriate wells. Then, add 50 µL of HIV-1 stock to all wells except the uninfected controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[6]

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.[7][8] Add the luciferase substrate to each well.

-

Data Analysis: Measure the luminescence in each well using a luminometer.[6] Calculate the percentage of inhibition for each Mozenavir concentration relative to the virus control. Determine the EC50 value as described in Protocol 1.

Visualizations

HIV-1 Protease Signaling Pathway and Mozenavir Inhibition

Caption: HIV-1 Protease maturation cascade and its inhibition by Mozenavir.

Experimental Workflow for Antiviral Activity Testing

Caption: General workflow for determining the antiviral activity of Mozenavir.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mozenavir - Wikipedia [en.wikipedia.org]

- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. ablinc.com [ablinc.com]

- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (also known as DMP-450) is a potent, orally active, and highly selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3][4][5] By targeting this critical viral enzyme, Mozenavir effectively blocks the cleavage and processing of viral polyproteins, which are essential for the replication and maturation of HIV-1.[1][3][4] This inhibitory action makes Mozenavir a subject of significant interest in HIV research and antiviral drug development. These application notes provide detailed information on the solubility of Mozenavir in Dimethyl Sulfoxide (DMSO) and cell culture media, along with protocols for its use in experimental settings.

Data Presentation: Solubility of Mozenavir

To facilitate experimental work, it is recommended to first prepare a high-concentration stock solution of Mozenavir in DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for in vitro assays. It is crucial to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, typically below 0.5%, although this can be cell-line dependent.

The following table provides a general guideline for preparing Mozenavir solutions. Researchers should perform their own solubility assessments to determine the precise limits for their specific experimental conditions.

| Solvent | Expected Solubility | Recommended Stock Concentration | Final Assay Concentration (Example) |

| DMSO | High | 10-50 mM | As required, ensuring final DMSO concentration is <0.5% |

| Cell Culture Media | Low | Direct dissolution not recommended | Diluted from DMSO stock (e.g., 1-100 µM) |

Experimental Protocols

Protocol 1: Determination of Mozenavir Solubility in DMSO (Kinetic Method)

This protocol outlines a method to determine the kinetic solubility of Mozenavir in DMSO.

Materials:

-

Mozenavir powder

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

-

Calibrated analytical balance

-

Microcentrifuge tubes

Methodology:

-

Preparation of Supersaturated Solution:

-

Weigh out a precise amount of Mozenavir powder (e.g., 5-10 mg) into a microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Allow the solution to equilibrate at room temperature for 1-2 hours.

-

-

Separation of Undissolved Compound:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved solid.

-

-

Quantification of Solubilized Mozenavir:

-

Carefully collect an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant in DMSO.

-

Measure the absorbance of the dilutions using a spectrophotometer at the wavelength of maximum absorbance for Mozenavir (to be determined experimentally) or analyze by HPLC with a standard curve.

-

Calculate the concentration of Mozenavir in the original supernatant based on the measurements and the dilution factor. This concentration represents the kinetic solubility in DMSO.

-

Protocol 2: Preparation of Mozenavir Working Solutions for Cell Culture

This protocol describes the preparation of Mozenavir working solutions for use in cell-based assays.

Materials:

-

Mozenavir stock solution in DMSO (e.g., 10 mM)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line

-

Sterile microcentrifuge tubes or plates

-

Calibrated pipettes

Methodology:

-

Serial Dilution of DMSO Stock:

-

Thaw the Mozenavir DMSO stock solution at room temperature.

-

Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. This is critical for dose-response experiments.

-

-

Dilution into Cell Culture Medium:

-

Directly add a small volume of the appropriate Mozenavir-DMSO solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium.

-

Immediately vortex or mix the solution gently but thoroughly to ensure homogeneity and minimize precipitation.

-

Visually inspect the medium for any signs of precipitation. If precipitation occurs, the concentration is likely above the aqueous solubility limit, and further dilution of the DMSO stock may be necessary before adding to the medium.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO (without Mozenavir) to the cell culture medium. This is essential to account for any effects of the solvent on the cells.

-

Mandatory Visualizations

Caption: Mechanism of action of Mozenavir as an HIV-1 protease inhibitor.

Caption: Experimental workflow for solubility determination and preparation of Mozenavir.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, orally active, and highly selective cyclic urea-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] The HIV-1 protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins.[3] Inhibition of this enzyme prevents the production of infectious virions, making it a critical target for antiretroviral therapy. Mozenavir binds with high affinity to the active site of the HIV-1 protease, blocking the processing of Gag and Gag-Pol polyproteins and thus inhibiting viral replication and maturation.[1] Although it showed promise in early studies, Mozenavir did not proceed through human clinical trials.[2] Nevertheless, its high potency and well-characterized mechanism of action make it a valuable tool and reference compound in high-throughput screening (HTS) campaigns for the discovery of new HIV-1 protease inhibitors and for studying drug resistance.

These application notes provide detailed protocols for two common HTS assays relevant to the study of HIV-1 protease inhibitors like Mozenavir: a biochemical Fluorescence Resonance Energy Transfer (FRET)-based assay and a cell-based viral replication assay.

Mechanism of Action and Signaling Pathway

Mozenavir, as an HIV-1 protease inhibitor, directly interferes with the viral life cycle. The HIV-1 protease is a homodimeric aspartyl protease that cleaves the Gag and Gag-Pol polyproteins at specific sites. This cleavage is a critical step in the maturation of the virus, allowing the structural proteins and enzymes to assemble into a new, infectious virion. By binding to the active site of the protease, Mozenavir competitively inhibits this cleavage, resulting in the production of immature, non-infectious virus particles.

Quantitative Data Presentation

The potency of Mozenavir has been quantified in both biochemical and cell-based assays. The following tables summarize key inhibitory values for Mozenavir (DMP-450) against wild-type HIV-1 protease and clinically relevant mutant strains.

Table 1: Biochemical Inhibitory Activity of Mozenavir (DMP-450) against HIV-1 Protease

| Protease Variant | Ki (nM) | Fold Change vs. Wild-Type |

| Wild-Type | 0.3[1] | 1.0 |

| V82F | - | ~25[4] |

| I84V | - | ~0.5[4] |

| V82F/I84V | - | ~1000[4] |

Note: Fold change for mutants V82F, I84V, and V82F/I84V are based on Ki values for DMP-323 and DMP-450 as reported in the study. Specific Ki values for DMP-450 against the single mutants were not individually provided.

Table 2: Antiviral Activity of Mozenavir (DMP-450) in Cell Culture

| HIV-1 Strain | Assay Type | Cell Line | EC50 / IC50 (nM) |

| Wild-Type (Generic) | Not Specified | Not Specified | Potent inhibitor[5][6] |

| Resistant Strains | Not Specified | Not Specified | Reduced activity against multiple-mutant variants[5][6] |

Experimental Protocols

The following are representative protocols for high-throughput screening of HIV-1 protease inhibitors. Mozenavir can be used as a reference control compound in these assays.

Protocol 1: FRET-Based HIV-1 Protease Biochemical Assay

This assay measures the direct inhibition of purified HIV-1 protease activity using a fluorogenic substrate.

Workflow:

Materials:

-

Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.

-

HIV-1 Protease: Recombinant, purified enzyme.

-

FRET Substrate: A peptide substrate containing a fluorophore and a quencher separated by the HIV-1 protease cleavage site (e.g., HiLyte Fluor™ 488/QXL™ 520 FRET peptide).

-

Test Compounds: Library of small molecules dissolved in DMSO.

-

Reference Inhibitor: Mozenavir (DMP-450) dissolved in DMSO.

-

Positive Control: Known potent HIV-1 protease inhibitor (e.g., Darunavir).

-

Negative Control: DMSO.

-

Plates: Black, low-volume 384-well assay plates.

-

Instrumentation: Plate reader with kinetic fluorescence reading capabilities.

Methodology:

-

Compound Plating: Dispense 50 nL of test compounds, reference inhibitor (Mozenavir), and controls into the wells of a 384-well plate using an acoustic liquid handler. A typical screening concentration is 10 µM.

-

Enzyme Preparation: Dilute the HIV-1 protease stock solution to the desired working concentration (e.g., 50 nM) in cold assay buffer immediately before use.

-

Enzyme Addition: Add 10 µL of the diluted HIV-1 protease solution to each well containing the compounds.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Substrate Preparation: Dilute the FRET substrate to its working concentration (e.g., 2 µM) in the assay buffer.

-

Reaction Initiation: Add 10 µL of the diluted FRET substrate to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 490/520 nm).

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

-

For active compounds, perform dose-response experiments to determine the IC50 value.

-

Protocol 2: Cell-Based HIV-1 Replication Assay (Luciferase Reporter)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based model. It uses an engineered cell line that expresses luciferase upon successful viral infection and Tat-mediated transcription.

Workflow:

Materials:

-

Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

-

Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum, and antibiotics.

-

HIV-1 Stock: Laboratory-adapted strain of HIV-1 (e.g., NL4-3).

-

Test Compounds: Library of small molecules dissolved in DMSO.

-

Reference Inhibitor: Mozenavir (DMP-450) dissolved in DMSO.

-

Positive Control: Known potent HIV-1 inhibitor (e.g., a reverse transcriptase inhibitor like Zidovudine or a protease inhibitor like Darunavir).

-

Negative Control: DMSO.

-

Plates: White, solid-bottom 384-well cell culture plates.

-

Reagents: Luciferase assay reagent (e.g., Bright-Glo™).

-

Instrumentation: Luminometer plate reader.

Methodology:

-

Cell Seeding: Seed TZM-bl cells into 384-well plates at a density of 5,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Addition: Add 50 nL of test compounds and controls (including Mozenavir) to the wells.

-

Virus Addition: Add 25 µL of HIV-1 virus stock (diluted to a pre-determined multiplicity of infection) to each well, except for the uninfected control wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Signal Development: Equilibrate the plates and the luciferase reagent to room temperature. Add 25 µL of the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

-

Luminescence Measurement: Incubate the plates for 2-5 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound relative to the virus-infected (0% inhibition) and uninfected (100% inhibition) controls.

-

Determine the EC50 (50% effective concentration) for active compounds through dose-response curve fitting.

-

A parallel cytotoxicity assay should be performed to identify compounds that are toxic to the host cells, as this can lead to false-positive results.

-

Conclusion

Mozenavir is a well-characterized, potent inhibitor of HIV-1 protease. Its established mechanism of action and high affinity make it an excellent reference compound for HTS campaigns aimed at discovering and characterizing new antiretroviral agents. The provided biochemical and cell-based assay protocols offer robust and scalable methods for screening large compound libraries, with Mozenavir serving as a benchmark for potency and a tool for assay validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mozenavir - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rcsb.org [rcsb.org]

- 5. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mozenavir (also known as DMP-450) is a potent, orally active, and highly selective cyclic urea-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[3][4] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[4] Crystallographic studies of the Mozenavir-protease complex are essential for understanding the molecular interactions that drive its high affinity and for guiding the structure-based design of next-generation antiviral agents. These studies provide a high-resolution view of the inhibitor bound to the enzyme's active site, revealing key hydrogen bonds and hydrophobic interactions.

Quantitative Data Summary

The binding affinity and inhibitory constants are critical metrics for evaluating the efficacy of a protease inhibitor. Mozenavir demonstrates potent inhibition of the HIV-1 protease.

| Parameter | Value | Target Enzyme | Reference |

| Inhibitory Constant (Ki) | 0.3 nM | HIV-1 Protease | [1] |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the expression, purification, and crystallization of an HIV-1 protease in complex with Mozenavir, followed by X-ray crystallographic analysis. These protocols are based on established methods for studying HIV-1 protease-inhibitor complexes.

Protocol 1: Recombinant HIV-1 Protease Expression and Purification

-

Gene Expression:

-

A synthetic gene encoding the 99-amino acid HIV-1 protease is typically cloned into an E. coli expression vector (e.g., pET series). To enhance stability and prevent autoproteolysis or oxidation, the protease is often expressed as a variant with stabilizing mutations.[5]

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)pLysS).

-

Grow the cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation for 3-4 hours.

-

-

Purification from Inclusion Bodies:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 mM NaCl) and lyse the cells by sonication. The protease is typically found in inclusion bodies.

-

Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing Triton X-100 to remove membrane components.

-

Solubilize the inclusion bodies in a buffer containing 6 M guanidine hydrochloride or 8 M urea.

-

-

Refolding and Final Purification:

-

Refold the solubilized protease by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate pH 5.5, 10% glycerol, 5 mM DTT) to a final protein concentration of approximately 0.1 mg/mL.

-

Allow the protein to refold overnight at 4°C.

-

Concentrate the refolded protease and purify it further using size-exclusion chromatography to isolate the active dimeric form.

-

Assess purity using SDS-PAGE and determine the concentration using a spectrophotometer.

-

Protocol 2: Crystallization of the Mozenavir-Protease Complex

-

Complex Formation:

-

Incubate the purified, active HIV-1 protease dimer with a 5-fold molar excess of Mozenavir (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice prior to setting up crystallization trials.[5]

-

-

Crystallization (Vapor Diffusion):

-